molecular formula C8H7ClO2 B7767142 2-Methoxybenzoyl chloride CAS No. 1300-64-7

2-Methoxybenzoyl chloride

Cat. No.: B7767142
CAS No.: 1300-64-7
M. Wt: 170.59 g/mol
InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl chloride (CAS 21615-34-9), also known as o-anisoyl chloride, is an aromatic acyl chloride with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It is characterized by a methoxy group (-OCH₃) at the ortho position relative to the carbonyl chloride (-COCl) group. Key physical properties include:

  • Density: 1.146 g/cm³
  • Boiling Point: 128–129°C (at 8 mmHg)
  • Refractive Index: 1.5724
  • Flash Point: 84°C (combustible liquid) .

The compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. For example, it serves as a key intermediate in the synthesis of quinolone antibiotics (e.g., compound 5c in ) and mGluR5 negative allosteric modulators () . Its reactivity stems from the electrophilic carbonyl chloride group, which undergoes nucleophilic substitution with amines, alcohols, and thiols. However, the ortho-methoxy group introduces steric and electronic effects that distinguish it from other benzoyl chlorides.

Safety Notes: this compound is moisture-sensitive and classified under hazard categories H314 (causes severe skin burns/eye damage) and H227 (combustible liquid) .

Properties

IUPAC Name

2-methoxybenzoyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885169
Record name Benzoyl chloride, 2-methoxy-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21615-34-9, 1300-64-7
Record name 2-Methoxybenzoyl chloride
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Record name Anisoyl chloride (mixed isomers)
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Record name 2-Anisoyl chloride
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Record name Benzoyl chloride, 2-methoxy-
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Record name Benzoyl chloride, 2-methoxy-
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Record name 2-methoxybenzoyl chloride
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Record name Methoxybenzoyl chloride
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Record name 2-Anisoyl chloride
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Preparation Methods

Reaction Mechanism and Stoichiometry

The conventional synthesis of 2-methoxybenzoyl chloride involves reacting 2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

The stoichiometric ratio of 2-methoxybenzoic acid to SOCl₂ typically ranges from 1:1.5 to 1:10, with excess thionyl chloride ensuring complete conversion. A catalytic amount of N,N-dimethylformamide (DMF) or pyridine is often added to accelerate the reaction by activating the carbonyl group.

Laboratory-Scale Protocol

A representative procedure involves:

  • Dissolving 2-methoxybenzoic acid (1 mol) in anhydrous tetrahydrofuran (THF).

  • Adding DMF (0.05 mol) and SOCl₂ (10 mol) dropwise at 0–5°C.

  • Refluxing for 5–6 hours until gas evolution ceases.

  • Removing excess SOCl₂ via rotary evaporation.

  • Distilling the crude product under reduced pressure (97–101°C at 15 mmHg).

This method yields 85–90% product with 92–95% purity, but residual SOCl₂ often contaminates the final product, necessitating additional purification steps.

Industrial Limitations

While scalable, the thionyl chloride method faces criticism for:

  • Environmental hazards : SO₂ emissions require scrubbing systems.

  • Energy intensity : Prolonged reflux increases operational costs.

  • Purity challenges : Unreacted SOCl₂ complicates distillation.

Triphosgene-Based Chlorination

Patent-Optimized Methodology

CN105481687A discloses a novel approach using triphosgene (bis(trichloromethyl) carbonate, BTC) as the chlorinating agent. This method eliminates SO₂ emissions and reduces reaction time to 1–2 hours.

Reaction Conditions

  • Molar ratios : 2-methoxybenzoic acid : initiator (DMF/pyridine) : BTC = 1 : 0.04–0.06 : 0.31.

  • Solvent : Ethylene dichloride (2–4:1 mass ratio to substrate).

  • Temperature : 40–45°C.

  • Time : 1–2 hours under reflux.

Procedure

  • Charge 2-methoxybenzoic acid (15.23 g, 0.1 mol) and ethylene dichloride (30–60 g) into a reactor.

  • Add DMF (0.3–0.38 g) or pyridine (0.32–0.48 g).

  • Heat to 40–45°C and drip BTC solution (2 M in ethylene dichloride, 15.5 mL).

  • Reflux for 1–2 hours.

  • Recover solvent via vacuum distillation.

This protocol achieves 98.2–99.2% yield with 99.6–99.9% purity (gas chromatography).

Advantages Over Traditional Methods

  • Reduced toxicity : BTC is safer to handle than SOCl₂.

  • Shorter duration : 1–2 hours vs. 5–6 hours.

  • Higher purity : Minimal byproducts due to controlled stoichiometry.

Oxalyl Chloride-Driven Acylation

Adaptation from 4-Methoxybenzoyl Chloride Synthesis

While ChemicalBook data focuses on 4-methoxybenzoyl chloride, analogous conditions apply to the 2-methoxy isomer:

  • Suspend 2-methoxybenzoic acid (1 mol) in dichloromethane.

  • Add oxalyl chloride (2 mol) and DMF (2 drops).

  • Stir at 35°C for 1 hour.

  • Concentrate under vacuum to isolate the product.

Yields exceed 95%, but scalability is limited by oxalyl chloride’s cost and moisture sensitivity.

Comparative Analysis of Preparation Methods

ParameterThionyl ChlorideTriphosgeneOxalyl Chloride
Reaction Time (h) 5–61–21–3
Yield (%) 85–9098–9990–95
Purity (%) 92–9599.6–99.995–97
Byproducts SO₂, HClHClCO, CO₂
Scalability ModerateHighLow
Cost LowModerateHigh

Industrial Production Considerations

Catalyst Selection

  • DMF : Enhances reaction rate but requires post-synthesis removal.

  • Pyridine : Neutralizes HCl but may complicate purification.

Solvent Recovery

Ethylene dichloride is recycled via vacuum distillation, reducing waste and costs.

Environmental Impact

Triphosgene methods reduce SO₂ emissions by 95% compared to thionyl chloride routes, aligning with green chemistry principles .

Chemical Reactions Analysis

Substitution Reactions

2-Methoxybenzoyl chloride reacts with nucleophiles to form amides, esters, and thioesters.

Amide Formation

  • Mechanism : Nucleophilic acyl substitution, where amines attack the electrophilic carbonyl carbon.

  • Example : Reaction with 5-amino-1,3,4-thiadiazole-2-thiol in toluene yields N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (60% yield, m.p. 245–247°C). Characterization via 1H^1H-NMR confirmed aromatic protons at δ 7.82–6.90 ppm and a methoxy signal at δ 3.86 ppm .

  • Conditions : Room temperature, anhydrous solvent, 2–4 hours.

Ester Formation

  • Reagents : Alcohols (e.g., methanol, ethanol) under basic or acidic conditions.

  • Product : 2-Methoxybenzoate esters, used as intermediates in drug synthesis .

Nucleophile Product Yield Conditions
NH₂-containingAmides60–75%RT, toluene, 2–4 h
R-OHEsters70–85%Base (e.g., pyridine)

Friedel-Crafts Acylation

The electron-donating methoxy group activates the benzene ring for electrophilic substitution.

  • Mechanism : Lewis acid (e.g., AlCl₃) facilitates acylation of aromatic substrates.

  • Example : Reaction with anisole produces 2-methoxybenzophenone derivatives (83% conversion, 93–96% selectivity) .

  • Regioselectivity : Predominantly para-substitution due to steric hindrance at the ortho position.

Substrate Catalyst Product Selectivity
AnisoleHBEA zeolite4-Methoxybenzophenone93–96%
TolueneAlCl₃Ortho/para-acylated ketones75–80%

Hydrolysis

Hydrolysis yields 2-methoxybenzoic acid, a precursor for pharmaceuticals.

  • Conditions : Aqueous media (neutral or acidic).

  • Kinetics : Rapid exothermic reaction; half-life <10 minutes at 25°C .

C8H7ClO2+H2OC8H8O3+HCl\text{C}_8\text{H}_7\text{ClO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_8\text{O}_3 + \text{HCl}

Grignard Reagents

  • Example : Reaction with 2-methyl-3-methoxyphenyl magnesium chloride produces 2-methyl-3-methoxybenzoyl chloride derivatives (72% yield) .

  • Conditions : Tetrahydrofuran (THF), 10–25°C, nitrogen atmosphere.

Tellurium-Based Nucleophiles

  • Product : Bis(2-methoxybenzoyl) telluride, synthesized via sodium carbotelluroate intermediates (72% yield) .

  • Application : Precursor for tellurium-containing polymers.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic compounds:

  • Chromones : Domino Friedel-Crafts acylation/annulation with internal alkynes yields 2,3-disubstituted chromen-4-ones (93% yield).

  • Benzofurans : Flash Vacuum Pyrolysis (FVP) of ylide adducts generates 2-substituted benzofurans.

Scientific Research Applications

2-Methoxybenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

3-Methoxybenzoyl Chloride

  • Structure : Methoxy group at the meta position.
  • Synthesis : Prepared from 3-methoxybenzoic acid and thionyl chloride ().
  • Key Differences :
    • Electronic Effects : The meta-methoxy group exerts a weaker electron-donating effect compared to the ortho isomer, leading to reduced activation of the carbonyl toward nucleophilic attack.
    • NMR Data : The aromatic protons in 2-methoxybenzoyl chloride (δ 8.09–6.97 ppm) show distinct splitting patterns compared to the meta isomer (δ 7.70–7.21 ppm) due to differing resonance environments .
    • Reactivity : Ortho substitution introduces steric hindrance, slowing reactions with bulky nucleophiles.

5-Chloro-2-[(2-Chloro-6-Fluorobenzyl)Oxy]Benzoyl Chloride

  • Structure : Contains chlorine and fluorine substituents, increasing electronegativity ().
  • Molecular Formula : C₁₄H₈Cl₃FO₂ (MW: 333.56 g/mol).
  • Key Differences :
    • Electrophilicity : The electron-withdrawing Cl and F substituents enhance the carbonyl’s electrophilicity, making it more reactive than this compound.
    • Applications : Used in synthesizing halogenated bioactive molecules, where electronic effects dominate over steric considerations.

2-Methyl-3-Methoxybenzoyl Chloride

  • Structure : Methyl group adjacent to the methoxy group (CAS 24487-91-0) .
  • Key Differences :
    • Steric Hindrance : The methyl group increases steric bulk, further reducing accessibility of the carbonyl chloride.
    • Synthetic Utility : Preferable for targeted substitutions where steric effects modulate reaction regioselectivity.

2-Naphthoyl Chloride

  • Structure : Naphthalene-based acyl chloride (CAS 2243-83-6) .
  • Molecular Formula : C₁₁H₇ClO (MW: 190.63 g/mol).
  • Key Differences :
    • Aromatic System : The extended π-system increases lipophilicity, altering solubility in polar solvents.
    • Reactivity : Less reactive than this compound due to delocalization of electron density across the naphthalene ring.

Comparative Data Table

Compound Molecular Formula MW (g/mol) Substituents Boiling Point (°C) Key Applications
This compound C₈H₇ClO₂ 170.59 ortho-OCH₃ 128–129 (8 mmHg) Pharmaceuticals, polymers
3-Methoxybenzoyl chloride C₈H₇ClO₂ 170.59 meta-OCH₃ Similar Fine chemicals
5-Chloro-2-[(substituted)benzoyl chloride C₁₄H₈Cl₃FO₂ 333.56 Cl, F, benzyloxy Not reported Halogenated drug intermediates
2-Methyl-3-methoxybenzoyl chloride C₉H₉ClO₂ 184.62 ortho-OCH₃, meta-CH₃ Not reported Steroid derivatives
2-Naphthoyl chloride C₁₁H₇ClO 190.63 Naphthalene 150–152 (15 mmHg) Dyes, pigments

Biological Activity

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is an aromatic acyl chloride with the molecular formula C8H7ClO2C_8H_7ClO_2 and a molecular weight of approximately 170.6 g/mol. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in medicinal chemistry.

Basic Information

PropertyValue
CAS Number 21615-34-9
Molecular Formula C8H7ClO2
Molecular Weight 170.6 g/mol
Density 1.146 g/cm³
Boiling Point 128°C to 129°C (8 mmHg)
Flash Point 84°C (184°F)
Refractive Index 1.5724

Safety and Handling

This compound is classified as a hazardous material, causing severe skin burns and eye damage upon contact. It is also moisture-sensitive, requiring careful handling to prevent hydrolysis and degradation.

Antimicrobial Properties

Research indicates that acyl chlorides, including this compound, exhibit antimicrobial properties. A study found that derivatives of benzoyl chloride have significant activity against various bacterial strains, suggesting that this compound may share similar properties. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of compounds related to this compound. Certain derivatives have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Synthesis of Antimicrobial Agents : A study synthesized several derivatives of this compound and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited enhanced activity compared to standard antibiotics.
  • Anti-cancer Research : Preliminary investigations have suggested that compounds derived from this compound may inhibit cancer cell proliferation in vitro. Further studies are required to elucidate the specific pathways involved.

Toxicological Profile

Despite its potential therapeutic applications, this compound poses several toxicological risks:

  • Corrosive Nature : Causes severe burns upon contact with skin or eyes.
  • Inhalation Risks : Inhalation can lead to respiratory irritation and systemic toxicity.
  • Environmental Impact : Its stability in the environment raises concerns regarding its long-term ecological effects.

Q & A

Q. What are the standard synthetic protocols for preparing 2-methoxybenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via refluxing 2-methoxybenzoic acid with excess thionyl chloride (10 equiv.) for 3 hours. The reaction mixture is distilled under reduced pressure to remove residual thionyl chloride, yielding a high-purity product (95% yield). Key parameters include maintaining anhydrous conditions and precise temperature control during reflux and distillation .
  • Data Table :
Starting MaterialReagent (equiv.)Reaction TimeYieldReference
2-Methoxybenzoic acidSOCl₂ (10)3 hours95%

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact.
  • Ventilation : Ensure fume hoods or local exhaust systems are operational to prevent inhalation of vapors.
  • Storage : Keep containers tightly sealed in a dry, well-ventilated area away from moisture and ignition sources .
  • Spill Management : Collect leaks mechanically using non-reactive tools; avoid release into waterways .

Q. How is this compound characterized structurally, and what analytical data validate its purity?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR (CDCl₃) : δ 8.09 (dd, J = 8.0 Hz, 1H), 7.59 (ddd, J = 8.5 Hz, 1H), 3.92 (s, 3H, OCH₃) .
  • ¹³C NMR (CDCl₃) : δ 167.98 (C=O), 159.67 (Ar-OCH₃), 134.74–112.04 (aromatic carbons) .
  • Purity Validation : Monitor reaction completion via TLC (hexane:ethyl acetate, 4:1) and confirm absence of starting material .

Advanced Research Questions

Q. How can reaction efficiency be improved for large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Substitute thionyl chloride with oxalyl chloride in catalytic DMF to reduce reaction time and improve selectivity .
  • Solvent-Free Conditions : Explore microwave-assisted synthesis to enhance energy efficiency and reduce side-product formation .
  • Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and use jacketed reactors for temperature control .

Q. What is the role of this compound in designing bioactive steroidal derivatives, and how is activity assessed?

  • Methodological Answer :
  • Synthetic Application : React this compound with sterols (e.g., cholesterol, stigmasterol) under Schotten-Baumann conditions to form 7-substituted steryl esters. Purify via column chromatography (silica gel, petroleum ether:acetone) .
  • Biological Screening : Evaluate antiproliferative activity against tumor cell lines (e.g., HepG2, CNE-2) using MTT assays. IC₅₀ values are calculated to compare potency .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :
  • Stability Studies : Store samples at 4°C (dry) vs. room temperature (humid). Monitor hydrolysis via FT-IR for carbonyl peak (1720 cm⁻¹) reduction.
  • Degradation Products : Hydrolysis in moist conditions yields 2-methoxybenzoic acid and HCl, confirmed by pH titration and LC-MS .

Q. What strategies mitigate contradictions in reported NMR data for this compound derivatives?

  • Methodological Answer :
  • Deuterated Solvent Consistency : Use CDCl₃ for all NMR experiments to avoid solvent-induced shifts.
  • Dynamic Effects : Account for rotational isomerism in acyl chlorides by acquiring spectra at 25°C and 60°C to observe peak splitting .

Data Contradiction Analysis

  • Synthesis Yields : and report 95% yields under similar conditions, suggesting reproducibility. Discrepancies in oil color (orange vs. pale yellow) may stem from trace impurities or distillation endpoints .
  • Biological Activity : notes antiproliferative activity in HepG2 cells but inactivity in Skov3 cells, highlighting cell line-specific effects. Researchers must validate assays with positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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